Alizapride-13C-d3 (hydrochloride) is a stable isotopic variant of alizapride, specifically labeled with carbon-13 and deuterium. This compound is primarily used as an internal standard for the quantification of alizapride in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications. Alizapride itself is a dopamine receptor antagonist that exhibits both prokinetic and antiemetic properties, making it valuable in treating nausea and vomiting, especially postoperatively .
This compound falls under the category of biochemicals and is classified as a stable isotope-labeled compound. It serves as a standard in analytical methods to improve the accuracy of measurements related to alizapride concentrations in biological samples.
Alizapride-13C-d3 (hydrochloride) shares a similar molecular structure with its non-labeled counterpart, alizapride hydrochloride. The molecular formula is , with specific isotopic labeling at three carbon positions.
The presence of stable isotopes allows for enhanced detection capabilities in mass spectrometry due to their distinct mass-to-charge ratios compared to non-labeled compounds.
Alizapride-13C-d3 can undergo similar chemical reactions as alizapride, including:
The reactions involving alizapride-13C-d3 are primarily studied in vitro or in vivo to understand its pharmacokinetics and dynamics when used as an internal standard.
Alizapride functions primarily as a dopamine receptor antagonist, specifically targeting D2 receptors. Its mechanism of action involves:
Research indicates that alizapride's efficacy in treating nausea is linked to its ability to inhibit dopaminergic pathways while also promoting gastrointestinal function .
These properties are critical for understanding its behavior in biological systems and its interaction with analytical techniques .
Alizapride-13C-d3 (hydrochloride) is primarily utilized in scientific research for:
Its application extends across pharmacology, toxicology, and clinical research domains where precise quantification of drug levels is essential for effective treatment outcomes .
Isotope dilution mass spectrometry (IDMS) leverages the near-identical physicochemical behavior of an analyte and its stable isotope-labeled counterpart. Alizapride-¹³C-d₃ hydrochloride co-elutes with native alizapride during chromatography but is distinguished by its higher molecular mass (355.84 g/mol vs. 351.83 g/mol for unlabeled alizapride hydrochloride). This mass difference allows MS detection without spectral interference [2] [8].
The fundamental equation governing IDMS is:Analyte Concentration = (Peak AreaAnalyte / Peak AreaIS) × (ConcentrationIS)where the peak area ratio compensates for extraction efficiency losses and ionization variability. The ¹³C and deuterium labels in Alizapride-¹³C-d₃ hydrochloride are strategically positioned to minimize hydrogen-deuterium exchange. Deuterium atoms are bonded to non-labile carbons (avoiding -OH, -NH₂, or -COOH groups), while the ¹³C atom replaces a core carbon in the benzotriazole moiety. This design ensures metabolic and chemical stability during sample processing [8].
Table 1: Key Design Elements of Alizapride-¹³C-d₃ Hydrochloride
Parameter | Specification | Significance |
---|---|---|
Labeling Strategy | ¹³C + 3ײH | Minimizes deuterium exchange risk; enhances mass shift reliability |
Mass Shift | +4 Da (vs. unlabeled alizapride hydrochloride) | Prevents MS spectral overlap from natural isotopes (e.g., ³⁷Cl, ¹³C₂) |
Molecular Weight | 355.84 g/mol | Distinct from unlabeled alizapride hydrochloride (351.83 g/mol) |
Chromatographic Behavior | Near-identical retention time | Ensures co-elution for matrix effect compensation |
Deuterium isotope effects can cause chromatographic separation between the analyte and SIL-IS if labels are placed near polar functional groups. Alizapride-¹³C-d₃’s hybrid labeling (¹³C + ²H) mitigates this risk, as demonstrated by <5% retention time difference in reversed-phase LC [1] [8]. Synthetic routes for this compound involve coupling ¹³C-labeled precursors with deuterated propene derivatives, ensuring isotopic purity >99% to avoid unlabeled contaminants that bias quantification [7] [8].
Optimizing LC-MS/MS methods with Alizapride-¹³C-d₃ hydrochloride involves addressing extraction efficiency, chromatographic resolution, and mass spectrometric detection.
Extraction Optimization:Liquid-liquid extraction (LLE) with acidified ethyl acetate achieves >85% recovery for both alizapride and its SIL-IS. Acidification (e.g., 0.1% formic acid) disrupts plasma protein binding, liberating the analyte. The SIL-IS corrects for interindividual recovery variations, which range from 29–70% in human plasma due to differential protein binding [4].
Chromatographic Conditions:
Table 2: Optimized LC-MS/MS Parameters for Alizapride with SIL-IS
Parameter | Native Alizapride | Alizapride-¹³C-d₃ Hydrochloride |
---|---|---|
Precursor Ion (m/z) | 316.1 [M+H]⁺ | 320.1 [M+H]⁺ |
Product Ion (m/z) | 154.0 (quantifier) | 158.0 (quantifier) |
Collision Energy | 22 eV | 22 eV |
Retention Time | 2.78 min | 2.81 min |
Mass Spectrometric Detection:Electrospray ionization (ESI) in positive mode provides high sensitivity. The 4 Da mass shift eliminates cross-talk between analyte and SIL-IS transitions. Calibration curves (5–5,000 ng/mL) show linearity (R² > 0.99) when using the peak area ratio (analyte/SIL-IS) [3] [4].
Matrix effects—ion suppression or enhancement caused by co-eluting biomolecules—are a major challenge in quantitative LC-MS/MS. Alizapride-¹³C-d₃ hydrochloride counteracts these effects through co-elution with the analyte, normalizing ionization efficiency fluctuations.
Sources of Matrix Variability:
Table 3: Matrix Effect Compensation by Alizapride-¹³C-d₃ Hydrochloride
Matrix Type | Ion Suppression (%) (Uncorrected) | Ion Suppression (%) (SIL-IS Corrected) | Accuracy (SIL-IS Method) |
---|---|---|---|
Pooled Human Plasma | 12.3 | 2.1 | 98.5% |
Hemolyzed Plasma | 28.7 | 5.3 | 101.2% |
Hyperlipidemic Plasma | 34.5 | 6.8 | 97.8% |
Strategies for Enhanced Mitigation:
In cancer patient plasma, recovery of lapatinib (a protein-bound drug) varied 3.5-fold without SIL-IS but showed <8% bias when using an isotope-labeled IS. This confirms Alizapride-¹³C-d₃ hydrochloride’s utility for correcting interindividual recovery differences in diseased populations [4].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3